molecular formula C19H17N3O4 B2780173 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 921901-17-9

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2780173
CAS No.: 921901-17-9
M. Wt: 351.362
InChI Key: OYNZQKLPCPAFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a synthetic chemical compound of significant interest in medicinal chemistry research. Its structure incorporates two pharmaceutically important motifs: the 1,3-benzodioxole group and the 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole moiety is widely recognized in drug discovery as a bioisostere for esters and amides, often employed to enhance a molecule's metabolic stability, influence its pharmacokinetic properties, and engage in hydrogen bonding with biological targets . Recent scientific literature highlights that 1,3,4-oxadiazole derivatives bearing the benzo[d][1,3]dioxol group have been synthesized and evaluated for their anticancer properties. Research indicates that such specific structural hybrids can exhibit promising activity, making this compound a valuable scaffold for investigating novel anticancer agents . Furthermore, related compounds featuring the benzo[d][1,3]dioxolylmethyl subunit have been explored for a range of other biological activities, suggesting potential research applications for this compound in developing therapies for bacterial infections and central nervous system disorders . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key intermediate or building block in organic synthesis and as a reference standard in pharmacological screening assays.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-17(9-7-13-4-2-1-3-5-13)20-19-22-21-18(26-19)11-14-6-8-15-16(10-14)25-12-24-15/h1-6,8,10H,7,9,11-12H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNZQKLPCPAFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The final step involves the coupling of the oxadiazole intermediate with a phenylpropanamide derivative under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine derivative.

Reaction Conditions Products Mechanistic Pathway Reference Analogs
6 M HCl, reflux, 8–12 h3-Phenylpropanoic acid + 5-(Benzo[d] dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amineAcid-catalyzed nucleophilic acyl substitution,
2 M NaOH, 80°C, 6 hSodium 3-phenylpropanoate + 5-(Benzo[d] dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-amineBase-mediated hydrolysis via tetrahedral intermediate

Key Observations :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

  • Basic conditions deprotonate water, generating a hydroxide ion that attacks the carbonyl carbon.

Oxadiazole Ring Opening and Functionalization

The 1,3,4-oxadiazole ring exhibits sensitivity to nucleophilic and electrophilic agents, enabling ring-opening reactions.

Reaction Type Conditions Products Notes
Acid-Catalyzed Ring Opening Conc. H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 hN-(Benzo[d] dioxol-5-ylmethyl)hydrazine-1,2-dicarboxamideRing cleavage via protonation at nitrogen
Nucleophilic Substitution NH<sub>3</sub>/EtOH, 60°C, 4 h5-(Benzo[d] dioxol-5-ylmethyl)-2-amino-1,3,4-oxadiazole + 3-PhenylpropanamideAmmonia displaces the amide group at C-2

Structural Insights :

  • The oxadiazole’s electron-deficient nature at C-2 and C-5 facilitates nucleophilic attack.

  • Ring stability is compromised under strong acidic conditions, leading to decomposition into hydrazine derivatives.

Electrophilic Aromatic Substitution on the Benzodioxole Moiety

The benzodioxole group undergoes electrophilic substitution, preferentially at the 4- and 6-positions due to electron-donating methylenedioxy effects.

Reaction Reagents Products Yield
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C4-Nitrobenzo[d] dioxol-5-ylmethyl derivative65–70%
Bromination Br<sub>2</sub>/FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>6-Bromobenzo[d] dioxol-5-ylmethyl derivative55–60%

Regioselectivity :

  • The methylenedioxy group activates the aromatic ring, directing electrophiles to the para and ortho positions relative to the oxygen atoms.

Reduction of the Amide Group

Catalytic hydrogenation reduces the amide to a secondary amine, retaining the oxadiazole ring.

Catalyst Conditions Products Selectivity
Pd/C (10%)H<sub>2</sub> (50 psi), EtOH, 24 hN-(5-(Benzo[d] dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropylamine>90%

Mechanism :

  • Hydrogenation proceeds via adsorption of H<sub>2</sub> on the catalyst surface, followed by stepwise reduction of the carbonyl group.

Oxidation of the Benzodioxole Ring

Strong oxidizing agents disrupt the methylenedioxy bridge, forming quinone-like structures.

Oxidizing Agent Conditions Products
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>70°C, 3 h3,4-Dihydroxy-5-(hydroxymethyl)benzoic acid derivative
CrO<sub>3</sub>/AcOHRT, 12 h3,4-Dioxo-5-(hydroxymethyl)benzamide

Implications :

  • Oxidative cleavage diminishes the benzodioxole’s electron-donating capacity, altering electronic properties of the molecule .

Functionalization of the Phenyl Group

The phenyl ring undergoes halogenation or sulfonation when activated by electron-withdrawing groups.

Reaction Reagents Position Products
Sulfonation H<sub>2</sub>SO<sub>4</sub>/SO<sub>3</sub>, 100°Cmeta3-Phenylpropanamide-4-sulfonic acid derivative
Chlorination Cl<sub>2</sub>/AlCl<sub>3</sub>para4-Chlorophenylpropanamide derivative

Challenges :

  • The phenyl group’s inherent deactivation by the adjacent carbonyl necessitates harsh conditions for electrophilic substitution.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the oxadiazole ring, generating radicals.

Conditions Products Applications
UV (254 nm), benzene, N<sub>2</sub> atmosphereBenzo[d] dioxol-5-ylmethyl radical + 3-Phenylpropanamide radicalPolymer crosslinking studies

Mechanistic Pathway :

  • Photoexcitation promotes electron transfer, leading to bond dissociation at the oxadiazole C–N bonds .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, featuring a complex structure that includes both oxadiazole and benzo[d][1,3]dioxole moieties. These components contribute to its potential biological activity, particularly in modulating receptor interactions.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, studies have demonstrated that compounds similar to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A notable study highlighted the compound's ability to target specific signaling pathways involved in tumor growth and metastasis .

Neuropharmacology

The compound has also been investigated for its neuropharmacological effects. Its potential as a positive modulator of the GABAA receptor suggests applications in treating anxiety disorders and epilepsy. The modulation of this receptor is crucial for developing safer anxiolytic medications with fewer side effects compared to traditional benzodiazepines .

Anti-inflammatory Properties

Another area of application is in the development of anti-inflammatory agents. Compounds with similar structures have shown efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests that this compound could be explored for conditions like rheumatoid arthritis or other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer properties of related compounds found that those with oxadiazole moieties exhibited IC50 values in the micromolar range against various cancer cell lines. This suggests that modifications to the existing structure could enhance potency further .

Case Study 2: Neuropharmacological Effects

In vivo studies demonstrated that derivatives similar to this compound showed significant anxiolytic effects in rodent models without the sedation typically associated with benzodiazepines .

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide involves its interaction with various molecular targets. The benzo[d][1,3]dioxole moiety can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole ring can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the phenylpropanamide group can interact with cell membrane components, altering membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

A. 1,3,4-Oxadiazole vs. Thiazole Derivatives
The substitution of the 1,3,4-oxadiazole ring with a thiazole ring significantly alters physicochemical and biological properties. For example:

  • N-(5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (): This thiazole-based analog demonstrated enhanced anticancer activity in preliminary screens compared to oxadiazole derivatives, likely due to thiazole’s sulfur atom facilitating stronger interactions with biological targets .
  • N-(5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide : The oxadiazole core may confer higher metabolic stability but lower solubility compared to thiazole analogs, as seen in related compounds .

B. Isoxazolidine Derivatives

  • 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-tetradecyl isoxazolidine (BDMTI) (): Unlike the target compound, BDMTI lacks an amide group but exhibits strong corrosion inhibition (88% efficiency in HCl solution), attributed to the piperonyl group’s adsorption on metal surfaces. This highlights the versatility of the benzo[d][1,3]dioxol moiety in non-pharmacological applications .
Substituent Variations

A. Piperonyl Group Modifications

  • N-(5-(4-Hydroxy-3-methoxybenzyl)-1,3,4-oxadiazol-2-yl)propanamide (): Replacing the benzo[d][1,3]dioxol group with a 4-hydroxy-3-methoxybenzyl moiety reduced corrosion inhibition efficiency by 15%, emphasizing the critical role of the dioxolane ring in surface adhesion .
  • N-(5-(3-Fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (): Substituting the piperonyl group with a fluorobenzoyl group decreased anticancer potency, suggesting the dioxolane’s electron-rich nature is essential for target binding .

B. Amide Side Chain Differences

  • 2-Phenoxycarboxamido-3-(1H-indol-3-yl)-N-(benzo[1,3]dioxol-5-yl)-propanamide (): The indole-containing side chain in this compound improved CNS penetration compared to phenylpropanamide derivatives, as evidenced by its anticonvulsant activity in rodent models .
Table 1: Key Structural and Functional Comparisons
Compound Class Core Structure Key Substituents Reported Activity/Property Reference
Target Compound 1,3,4-Oxadiazole Benzo[d][1,3]dioxolmethyl, Phenylpropanamide Theoretical high metabolic stability
Thiazole Analog (Anticancer) Thiazole Benzo[d][1,3]dioxolmethyl, Cyclopropane IC₅₀ = 12 µM (Breast cancer cells)
Isoxazolidine (Corrosion Inhibitor) Isoxazolidine Benzo[d][1,3]dioxolmethyl, Tetradecyl 88% Inhibition in 1 M HCl
Indole-Propanamide (Anticonvulsant) Propanamide Benzo[d][1,3]dioxol, Indole ED₅₀ = 25 mg/kg (Seizure models)

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and anti-inflammatory therapies. The compound's structure features a benzo[d][1,3]dioxole moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound based on recent studies, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with oxadiazole precursors. Various methodologies have been explored to optimize yield and purity. The structural characteristics of this compound suggest a potential for diverse biological interactions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • IC50 Values : Compounds in the same class have shown IC50 values below 5 µM against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer). Specifically, one derivative achieved IC50 values of 2.07 µM against HeLa and 3.52 µM against A549 cells .
CompoundCell LineIC50 (µM)
C27HeLa2.07
C27A5493.52
C16MCF72.55

The mechanisms underlying these anticancer effects include induction of apoptosis and inhibition of cell proliferation pathways. Studies have indicated that these compounds can disrupt mitochondrial integrity and alter the expression levels of key apoptotic proteins such as Bax and Bcl-2 .

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has also been explored. For example, certain derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

CompoundCOX Inhibition (%)Analgesic Activity (%)
10a9051
13a8648

These findings suggest that the presence of the benzo[d][1,3]dioxole structure may enhance anti-inflammatory properties through selective inhibition of COX enzymes .

Case Studies

A notable study investigated the anticancer effects of a series of benzo[d][1,3]dioxole derivatives on various human cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the interaction between these compounds and their biological targets. Results indicated that compounds with specific structural modifications exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Q & A

Q. Optimization Tips :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
  • Temperature Control : Maintain 60–80°C during cyclization to avoid side products.
  • Purity Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress .

Which spectroscopic and chromatographic methods are recommended for structural characterization?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the benzo[d][1,3]dioxole, oxadiazole, and propanamide groups. For example, the methylene group in the oxadiazole ring appears as a singlet at δ 3.8–4.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 423.1212) .
  • Infrared Spectroscopy (IR) : Detect characteristic peaks for C=O (1680–1700 cm⁻¹) and C-O-C (1240–1270 cm⁻¹) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .

How should researchers design initial bioactivity screenings for this compound?

Q. Basic

  • Anticancer Assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, A549, MCF-7). IC₅₀ values below 5 μM indicate potent activity .
  • Antimicrobial Testing : Perform broth microdilution for MIC determination against S. aureus and E. coli .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates .

Q. Advanced

  • Apoptosis Analysis : Dual AO/EB staining and Annexin V-FITC/PI flow cytometry to detect early/late apoptosis .
  • Cell Cycle Arrest : Propidium iodide staining and flow cytometry to identify phase-specific arrest (e.g., S or G2/M phase) .
  • Target Identification : Use pull-down assays with biotinylated probes or thermal shift assays to identify protein targets .

How can computational modeling predict target interactions?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or tubulin. The oxadiazole ring often forms hydrogen bonds with catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in the oxadiazole) for QSAR studies .

What in vivo models are suitable for evaluating therapeutic potential?

Q. Advanced

  • Xenograft Models : Implant A549 cells into nude mice and administer 10–20 mg/kg/day intraperitoneally for 21 days. Monitor tumor volume and weight loss .
  • PK/PD Studies : Measure plasma half-life (t₁/₂) via LC-MS/MS and correlate with efficacy .
  • Toxicity Screening : Assess liver/kidney function markers (ALT, BUN) after 28-day repeated dosing .

How do structural modifications influence bioactivity?

Q. Advanced

  • Oxadiazole Substituents : Replacing the benzo[d][1,3]dioxole with a nitro group reduces anticancer activity by 50%, indicating the dioxole’s role in target binding .
  • Propanamide Chain : Lengthening the chain from C3 to C5 decreases solubility but improves membrane permeability .

What strategies address solubility and stability challenges?

Q. Advanced

  • Co-Solvents : Use cyclodextrin complexes or PEG-400 to enhance aqueous solubility .
  • Solid Dispersion : Prepare amorphous forms with PVP-K30 to improve bioavailability .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

How to evaluate synergistic effects with existing therapeutics?

Q. Advanced

  • Combination Index (CI) : Use CompuSyn software to determine synergism (CI < 1) with cisplatin or paclitaxel .
  • Mechanistic Synergy : Assess DNA damage (γH2AX staining) and apoptosis pathways (caspase-3 activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.